2,5-Dimethyl-4-methoxyphenylacetonitrile is a chemical compound with the molecular formula C11H13NO. Its molecular weight is 175.2270.
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-4-methoxyphenylacetonitrile consists of 11 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom. The structure is also available as a 2D Mol file or as a computed 3D SD file.
Physical And Chemical Properties Analysis
2,5-Dimethyl-4-methoxyphenylacetonitrile has a molecular weight of 175.2270. More detailed physical and chemical properties were not found in the web search results.
Synthesis Analysis
Maillard Reaction: DMHF is formed as a byproduct of the Maillard reaction when heating sugars and amino acids [, , , , , , ].
Chemical Synthesis: DMHF can be synthesized through various chemical reactions using different starting materials, such as methylglyoxal [, ].
Enzymatic Synthesis: DMHF can be produced through enzymatic reactions involving enzymes like β-glucosidase [].
Molecular Structure Analysis
Esterification: DMHF can react with alcohols in the presence of an acid catalyst to form 4-alkoxy derivatives [].
Oxidation: DMHF can be oxidized in the presence of light and oxygen, leading to the formation of various products like ethyl pyruvate and ethyl lactate [].
Reaction with Thiols: DMHF can react with thiol compounds like cysteine, which can impact its formation and stability in food products like orange juice [].
Physical and Chemical Properties Analysis
Appearance: DMHF is a colorless to pale yellow liquid or crystal [].
Odor: It has a strong, sweet, caramel-like aroma, often described as "burnt pineapple" or "cotton candy" [, , ].
Solubility: DMHF is soluble in water and organic solvents like ethanol and ether [, ].
Boiling Point: Approximately 157°C [].
Applications
Food Industry: DMHF is widely used as a flavoring agent in various food products, including beverages, candies, baked goods, and dairy products, to enhance their sweet and caramel-like flavor profiles [, , ].
Future Directions
Biosynthesis: Further research into the biosynthesis of DMHF in plants, particularly focusing on the enzymes and pathways involved, could lead to new biotechnological approaches for its production [, , ].
Related Compounds
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
Compound Description: 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), also known as Furaneol, is a well-known flavor compound with a sweet, caramel-like odor. It is a significant product of the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during cooking, and is responsible for the desirable aroma of many cooked foods [, , , , , , , ]. DMHF has been shown to exhibit various biological activities, including promoting appetite [], influencing autonomic nervous activity [, ], and potentially playing a role in melanogenesis inhibition [].
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF)
Compound Description: 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF), also known as Mesifurane, is a flavor compound contributing significantly to the aroma of certain fruits, most notably strawberries. It is formed through the enzymatic methylation of DMHF [, , , , , ]. DMMF is often described as having a sweet, fruity, and rum-like aroma, and it is a valuable flavoring agent in the food industry.
Compound Description: 2,5-Dimethyl-4-hydroxy-3(2H)-furanone β-D-glucopyranoside is a glycosylated derivative of DMHF found in strawberries and pineapples [, , , , ]. This compound acts as a precursor to free DMHF, contributing to the overall flavor profile of these fruits. The glycosidic bond can be cleaved by enzymes, releasing the volatile and flavorful DMHF molecule.
Compound Description: This compound is a malonylated derivative of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone β-D-glucopyranoside, found in strawberries and raspberries [, , ]. It represents another level of complexity in the biosynthesis of DMHF in fruits, potentially serving as a storage or transport form of this flavor compound.
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